molecular formula C4H4BrN3 B017997 2-Amino-5-bromopyrazine CAS No. 59489-71-3

2-Amino-5-bromopyrazine

Cat. No. B017997
CAS RN: 59489-71-3
M. Wt: 174 g/mol
InChI Key: KRRTXVSBTPCDOS-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyrazine is a chemical compound of significant interest in various fields of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules and has been studied for its structural and chemical characteristics.

Synthesis Analysis

  • The synthesis of 2-Amino-5-bromopyrazine derivatives, such as 2-amino-5-[18F]fluoropyridines, has been achieved using palladium-catalyzed reactions (Pauton et al., 2019).
  • A facile and efficient synthesis route for 2-bromo-5-methyl pyrazine, a related compound, involves conversion from 5-methylpyrazine-2-carboxylic acid (Madhusudhan et al., 2009).

Molecular Structure Analysis

  • Quantum mechanical, spectroscopic, and docking studies have been conducted on related compounds such as 2-Amino-3-bromo-5-nitropyridine, providing insights into their molecular structure and vibrational characteristics (Abraham et al., 2017).

Chemical Reactions and Properties

  • 2-Aminopyrazine derivatives, such as 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative, have been converted into various derivatives, demonstrating the compound's versatility in chemical reactions (Albert, 1979).
  • Halogenation of 2-aminopyrazine, including bromination, has been achieved with good yields, highlighting the chemical reactivity of the compound (Lizano et al., 2019).

Scientific Research Applications

  • Corrosion Inhibition : 2-Amino-5-bromopyrazine has been identified as an effective inhibitor of cold-rolled steel corrosion in hydrochloric acid solutions, with a higher inhibition efficiency compared to other derivatives (Deng, Li, & Fu, 2011). This compound also shows the highest inhibition efficiency among three pyrazine derivatives for steel in sulfuric acid solution, acting as a mixed-type inhibitor (Li, Deng, & Fu, 2011).

  • Drug Discovery and Medicinal Chemistry : It is used in the synthesis of 5-aminopyrazoles and 2-aminothiazoles, which are important in drug discovery projects (Havel et al., 2018).

  • Radiosynthesis : A study demonstrated successful radiosynthesis of 2-amino-5-[18F]fluoropyridines using 2-amino-5-bromopyrazine, which can be significant in medical imaging and diagnostics (Pauton et al., 2019).

  • Electrocatalytic Synthesis : 2-Amino-5-bromopyrazine can be electrocatalytically reduced to form 6-aminonicotinic acid, showing promise in synthetic chemistry (Gennaro et al., 2004).

  • Ionic Liquid Reactions : Its carboxylation with CO2 in an ionic liquid produces 6-aminonicotinic acid, indicating potential applications in green chemistry (Feng et al., 2010).

  • Microwave-Assisted Synthesis : Microwave irradiation can rapidly synthesize derivatives of 2-amino-5-bromopyrazine, useful in the development of compounds with various biological activities (Khrustalev, 2009).

  • Pteridine Derivatives Synthesis : It's used in the production of 2-alkylpteridin-4-ones, contributing to pteridine chemistry studies (Albert, 1979).

  • Anticonvulsant Activity : Certain derivatives have shown significant anticonvulsant activity, indicating potential applications in neuropharmacology (Unverferth et al., 1998).

Safety And Hazards

2-Amino-5-bromopyrazine is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

5-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRTXVSBTPCDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344794
Record name 2-Amino-5-bromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromopyrazine

CAS RN

59489-71-3
Record name 2-Amino-5-bromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromopyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
L Zhang, C Huang - Journal of Chemical & Engineering Data, 2023 - ACS Publications
… 2-Amino-5-bromopyrazine (C 4 H 4 BrN 3 ; CAS number, … Furthermore, 2-amino-5-bromopyrazine can also be used as … the synthesis process of 2-amino-5-bromopyrazine are mild and …
Number of citations: 1 pubs.acs.org
RC Ellingson, RL Henry - Journal of the American Chemical …, 1949 - ACS Publications
… (0.05 mole) of 2-amino-5-bromopyrazine, 7.6 cc. of bromine and finally a solution of 8.7 g. of … , 2-amino-5bromopyrazinoic acid, 2-amino-5-bromopyrazine, 2,5-dibromopyrazine, 2-bromo…
Number of citations: 38 pubs.acs.org
E Lizano, J Grima, MD Pujol - Synlett, 2019 - thieme-connect.com
… In summary, we have developed a method and set up conditions that allow to prepare both 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine in excellent yields depending …
Number of citations: 4 www.thieme-connect.com
R Xu, J Gu - Journal of Chemical & Engineering Data, 2023 - ACS Publications
… Many previous literatures have reported the synthetic route of C 4 H 3 BrN 2 O, and what they have in common is the use of the same starting material 2-amino-5-bromopyrazine. The …
Number of citations: 2 pubs.acs.org
N Sato - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
… Similarly, 2-amino-5-bromopyrazine (3) was directly prepared in 36% yield by bromination using 1.2 equivalents of the above reagents. …
Number of citations: 24 onlinelibrary.wiley.com
AE Thompson, G Hughes, AS Batsanov… - The Journal of …, 2005 - ACS Publications
… The reactions have been extended to 2-amino-5-bromopyrazine 14 which reacts in moderate yields with the pyridylboronic acids 1−3 (entries 12−14) to provide the novel …
Number of citations: 125 pubs.acs.org
IB Obot, ZM Gasem - Corrosion Science, 2014 - Elsevier
… and techniques in order to provide theoretical insights on the mechanism of inhibition action of 2-methylpyrazine (MP), 2-aminopyrazine (AP) and 2-amino-5-bromopyrazine (ABP) …
Number of citations: 334 www.sciencedirect.com
SK Saha, A Hens, A RoyChowdhury, AK Lohar… - Can Chem …, 2014 - academia.edu
… Though the effectiveness of three pyrazine derivatives (eg; 2-methylpyrazine, 2-aminopyrazine and 2amino-5-bromopyrazine) as corrosion inhibitors for steel in specific acid media …
Number of citations: 113 www.academia.edu
CO Okafor - Dyes and pigments, 1985 - Elsevier
… and recrystallized from DMF (Norit) to yield pure 2amino-5-bromopyrazine-3[4H]-thione … added to a mixture of 4.12 g (20 mmol) of 2-amino-5-bromopyrazine3[4H]-thione (ll), anhydrous …
Number of citations: 13 www.sciencedirect.com
S Deng, X Li, H Fu - Corrosion Science, 2011 - Elsevier
… The inhibition effect of two pyrazine derivatives of 2-aminopyrazine (AP) and 2-amino-5-bromopyrazine (ABP) on the corrosion of cold rolled steel (CRS) in 1.0 M hydrochloric acid (HCl) …
Number of citations: 118 www.sciencedirect.com

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